1,5-Dimethyl-4-[(2,4,5,6,7-pentachloro-3-oxoinden-1-yl)amino]-2-phenylpyrazol-3-one
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Overview
Description
1,5-Dimethyl-4-[(2,4,5,6,7-pentachloro-3-oxoinden-1-yl)amino]-2-phenylpyrazol-3-one is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-4-[(2,4,5,6,7-pentachloro-3-oxoinden-1-yl)amino]-2-phenylpyrazol-3-one typically involves multiple steps, including the formation of the pyrazolone ring and the introduction of the pentachloroindenyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-4-[(2,4,5,6,7-pentachloro-3-oxoinden-1-yl)amino]-2-phenylpyrazol-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
1,5-Dimethyl-4-[(2,4,5,6,7-pentachloro-3-oxoinden-1-yl)amino]-2-phenylpyrazol-3-one has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialized materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-4-[(2,4,5,6,7-pentachloro-3-oxoinden-1-yl)amino]-2-phenylpyrazol-3-one involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, thereby modulating their activity and leading to the observed biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,5-Dimethyl-4-[(2,4,5,6,7-pentachloro-3-oxoinden-1-yl)amino]-2-phenylpyrazol-3-one include other pyrazolone derivatives and compounds with similar functional groups, such as:
- 1,3-Dimethyl-4-[(2,4,5,6,7-pentachloro-3-oxoinden-1-yl)amino]-2-phenylpyrazol-3-one
- 1,5-Dimethyl-4-[(2,4,5,6,7-tetrachloro-3-oxoinden-1-yl)amino]-2-phenylpyrazol-3-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties. This makes it particularly valuable for certain applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
1,5-dimethyl-4-[(2,4,5,6,7-pentachloro-3-oxoinden-1-yl)amino]-2-phenylpyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl5N3O2/c1-8-17(20(30)28(27(8)2)9-6-4-3-5-7-9)26-18-10-11(19(29)16(18)25)13(22)15(24)14(23)12(10)21/h3-7,26H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWKKWGJUSERCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC3=C(C(=O)C4=C3C(=C(C(=C4Cl)Cl)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl5N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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